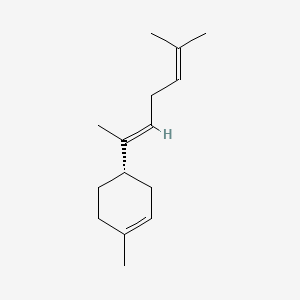

(+)-abscisic acid D-glucopyranosyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

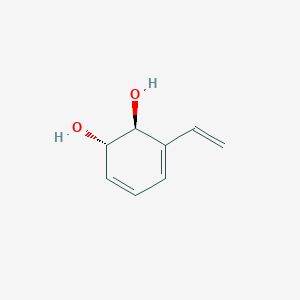

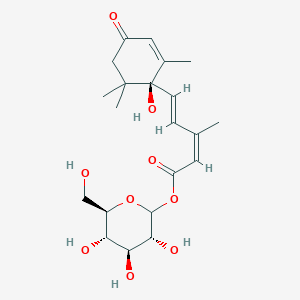

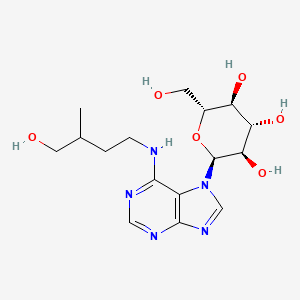

ABA-GE, also known as abscisic acid-glucosyl ester, is a conjugated form of the plant hormone abscisic acid. Abscisic acid is a crucial phytohormone involved in various physiological processes such as seed dormancy, stomatal closure, and stress responses. ABA-GE is formed when abscisic acid is conjugated with glucose, rendering it inactive in terms of abscisic acid-related physiological activities. ABA-GE serves as a reservoir for the rapid production of active abscisic acid under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ABA-GE involves the conjugation of abscisic acid with glucose. This reaction is catalyzed by uridine diphosphate glucosyltransferases, a group of enzymes that facilitate the transfer of glucose to abscisic acid. The reaction typically occurs in the cytosol of plant cells and can be replicated in vitro using purified enzymes and substrates .

Industrial Production Methods: Industrial production of ABA-GE is not widely practiced due to its specific role in plant physiology. the compound can be synthesized in laboratory settings using chemical synthesis methods or by extracting it from plant tissues where it naturally occurs. The extraction process involves homogenizing plant tissues, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: ABA-GE primarily undergoes hydrolysis reactions, where it is converted back to active abscisic acid. This hydrolysis is catalyzed by β-glucosidases, which are enzymes that break the glycosidic bond between abscisic acid and glucose .

Common Reagents and Conditions: The hydrolysis of ABA-GE to abscisic acid requires the presence of β-glucosidases, which can be found in various plant tissues. The reaction typically occurs in the endoplasmic reticulum and vacuoles of plant cells .

Major Products: The primary product of the hydrolysis of ABA-GE is active abscisic acid, which can then participate in various physiological processes within the plant .

Scientific Research Applications

ABA-GE has several scientific research applications, particularly in the fields of plant biology and agriculture. It is used as a tool to study the regulation of abscisic acid levels in plants and to understand the mechanisms of stress responses. ABA-GE is also used in research to investigate the role of abscisic acid in seed dormancy, germination, and stomatal regulation .

In agriculture, ABA-GE can be applied to crops to enhance their stress tolerance, particularly under conditions of drought or salinity. By serving as a reservoir for abscisic acid, ABA-GE helps maintain abscisic acid homeostasis in plants, thereby improving their ability to cope with environmental stresses .

Mechanism of Action

The mechanism of action of ABA-GE involves its hydrolysis to active abscisic acid by β-glucosidases. Once hydrolyzed, abscisic acid can bind to its receptors and initiate a signaling cascade that leads to various physiological responses. These responses include stomatal closure, which reduces water loss, and the activation of stress-responsive genes .

The molecular targets of abscisic acid include protein phosphatases, kinases, and transcription factors that regulate gene expression and cellular responses to stress. The signaling pathways activated by abscisic acid are complex and involve multiple feedback loops to ensure precise regulation of physiological processes .

Comparison with Similar Compounds

ABA-GE is unique among abscisic acid conjugates due to its role as a reservoir for rapid abscisic acid production. Other similar compounds include abscisic acid-glucosyl ester analogs and other abscisic acid conjugates such as abscisic acid-methyl ester and abscisic acid-β-D-glucopyranosyl ester .

Compared to these compounds, ABA-GE is more readily hydrolyzed to active abscisic acid, making it a more efficient reservoir for abscisic acid. This property makes ABA-GE particularly valuable in research and agricultural applications where rapid abscisic acid release is desired .

Conclusion

ABA-GE is a significant compound in plant physiology, serving as a reservoir for abscisic acid and playing a crucial role in stress responses Its synthesis, chemical reactions, and applications in scientific research and agriculture highlight its importance in understanding and manipulating plant stress tolerance mechanisms

Properties

Molecular Formula |

C21H30O9 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate |

InChI |

InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19?,21-/m1/s1 |

InChI Key |

HLVPIMVSSMJFPS-VONZRBOSSA-N |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E,6S,8Z,10E,12S,14S,15R)-3-hexyl-12,14-dihydroxy-15-methyl-6-[(1S,2R,3S,4S,5E,7E)-1,2,4-trihydroxy-3,5,7-trimethyl-nona-5,7-dienyl]-5-oxa-17-thia-19-azabicyclo[14.2.1]nonadeca-1(18),2,8,10,16(19)-pentaen-4-one](/img/structure/B1265199.png)

![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)

![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)

![[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265213.png)